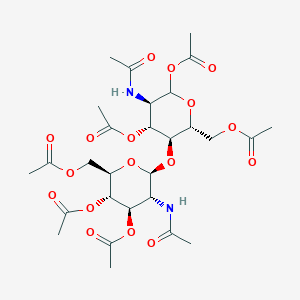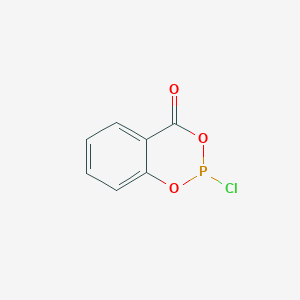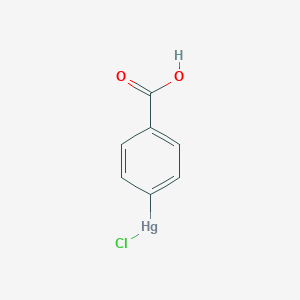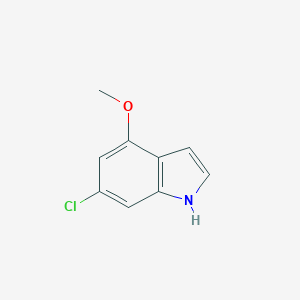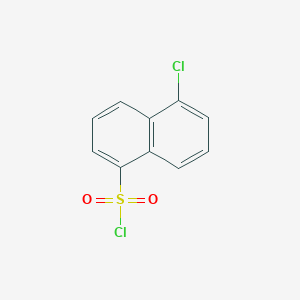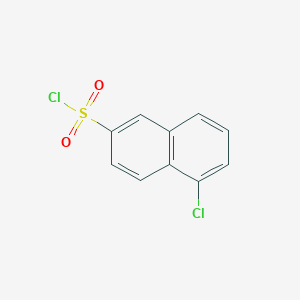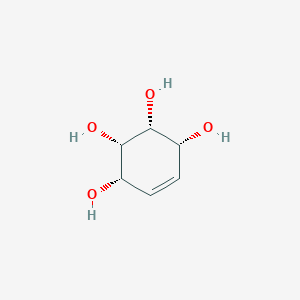
4-Deoxi-4-fluoro-D-manosa
Descripción general
Descripción
4-Deoxy-4-fluoro-D-mannose (FDMAN) is a synthetic sugar derivative that is gaining increasing attention in the scientific community. It is a fluorinated mannose derivative that has been shown to possess a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Inhibición de la Glicosilación de la G-Proteína Viral
Se ha demostrado que la 4-Deoxi-4-fluoro-D-manosa (4F-Man) inhibe la glicosilación de la proteína G del virus de la estomatitis vesicular . Esta inhibición es consecuencia de la disminución de las reservas intracelulares de Glc3Man9GlcNAc2-PP-Dol .
Interferencia con la Duplicación Viral
La composición molecular única de la 4F-Man le permite identificar y obstaculizar con precisión la duplicación de virus específicos, como el virus de la influenza .
Metabolismo en Levadura
Se ha demostrado que la 4F-Man se metaboliza en levadura . Esto podría abrir potencialmente nuevas vías de investigación en el metabolismo y la bioingeniería de la levadura.
Estudios de Reconocimiento Molecular
Los carbohidratos fluorados como la 4F-Man se han utilizado como sondas químicas para estudios de reconocimiento molecular . Estos estudios pueden proporcionar información valiosa sobre las interacciones entre las moléculas.
Desarrollo de Fármacos Antivirales
Debido a su capacidad para interferir con la duplicación viral, la 4F-Man juega un papel crucial en el desarrollo de fármacos antivirales .
Estudio de la Glicosilación de Proteínas
La 4F-Man se ha utilizado para estudiar la biosíntesis y la función de las cadenas de oligosacáridos de las glicoproteínas . Esta investigación podría conducir al desarrollo de nuevas estrategias terapéuticas para enfermedades relacionadas con la glicosilación de proteínas.
Mecanismo De Acción
Target of Action
The primary target of 4-Deoxy-4-fluoro-D-mannose (4F-Man) is the glycoprotein (G) of vesicular stomatitis virus . This glycoprotein plays a crucial role in the life cycle of the virus, particularly in the process of glycosylation .
Mode of Action
4F-Man, a synthetic analog of D-mannose, interacts with its target by inhibiting the glycosylation of the G protein . When cells infected with vesicular stomatitis virus are exposed to 4F-Man, the G protein migrates more rapidly than G protein isolated from control cells . This indicates that 4F-Man blocks the glycosylation of the G protein .
Biochemical Pathways
The effect of 4F-Man on the synthesis of the G protein affects the biosynthesis and function of the asparagine-linked oligosaccharide chains of glycoproteins . This inhibition is a consequence of depleted intracellular pools of Glc3Man9GlcNAc2-PP-Dol . Additionally, incubation of Saccharomyces cerevisiae S288C with 4F-Man resulted in the formation of three metabolites: 4-deoxy-4-fluoro-D-mannose 1,6-bisphosphate, 4-deoxy-4-fluoro-D-mannose 6-phosphate, and GDP-4-deoxy-4-fluoro-D-mannose .
Pharmacokinetics
The pharmacokinetics of 4F-Man involve its interaction with the cells infected with vesicular stomatitis virus. The cells are incubated with 4F-Man for a certain period, after which the viral proteins are analyzed . .
Result of Action
The molecular effect of 4F-Man’s action is the inhibition of the glycosylation of the G protein, which alters the normal events of protein glycosylation . On a cellular level, this results in the rapid migration of the G protein from cells exposed to 4F-Man .
Action Environment
The action of 4F-Man is influenced by the environment within the cells infected with vesicular stomatitis virus. The concentration of 4F-Man, the duration of incubation, and the presence of other compounds like tunicamycin can affect the efficacy of 4F-Man . .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-Deoxy-4-fluoro-D-mannose plays a significant role in biochemical reactions, particularly in the process of glycosylation . It interacts with various enzymes and proteins, notably the G protein of the vesicular stomatitis virus . The nature of these interactions primarily involves the inhibition of glycosylation, a process critical for the proper folding and function of the G protein .
Cellular Effects
The effects of 4-Deoxy-4-fluoro-D-mannose on cells are primarily observed in its impact on the glycosylation process. In studies involving BHK21 cells infected with vesicular stomatitis virus, 4-Deoxy-4-fluoro-D-mannose was shown to inhibit the glycosylation of the G protein . This inhibition can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Deoxy-4-fluoro-D-mannose involves its interference with the glycosylation process. It inhibits the synthesis of lipid-linked oligosaccharides, which are critical components in the glycosylation of proteins . This inhibition is a consequence of depleted intracellular pools of Glc3Man9GlcNAc2-PP-Dol .
Metabolic Pathways
4-Deoxy-4-fluoro-D-mannose is involved in the metabolic pathway of glycosylation . It interacts with enzymes involved in the synthesis of lipid-linked oligosaccharides
Propiedades
IUPAC Name |
(2S,3R,4R,5R)-4-fluoro-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEGLMFBNPWYQO-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236617 | |
| Record name | 4-Deoxy-4-fluoromannose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87764-47-4 | |
| Record name | 4-Deoxy-4-fluoromannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087764474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Deoxy-4-fluoromannose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Deoxy-4-fluoro-D-mannose disrupt protein glycosylation?
A1: 4FMan exerts its effect by interfering with the dolichol pathway, a critical stage in N-linked glycosylation. Specifically, its guanosine diphosphate ester (GDP-4FMan) competitively inhibits the enzyme responsible for adding mannose units to the growing oligosaccharide chain on dolichol pyrophosphate. [] This blockage primarily occurs during the formation of Dol-PP-(GlcNAc)2Man2, leading to truncated lipid-linked oligosaccharides. [] While 4FMan is metabolized into GDP-4FMan and Dol-P-4FMan within cells, both exhibit limited substrate activity with relevant enzymes, further contributing to the disruption of normal glycosylation. []
Q2: How does the action of 4-Deoxy-4-fluoro-D-mannose differ from 3-Deoxy-3-fluoro-D-mannose in Saccharomyces cerevisiae?
A2: While both 4FMan and 3-deoxy-3-fluoro-D-mannose (3FMan) are mannose analogues, they demonstrate differing levels of uptake and metabolic conversion in Saccharomyces cerevisiae. 4FMan is readily transported into yeast cells and efficiently converted into its respective sugar nucleotides, including 4-deoxy-4-fluoro-D-mannose 1,6-bisphosphate, 4-deoxy-4-fluoro-D-mannose 6-phosphate, and GDP-4FMan. [] This ultimately leads to the incorporation of radioactive material from 4FMan into cell wall polysaccharides. [] Conversely, 3FMan exhibits poorer transport into yeast cells and less efficient conversion into sugar nucleotides, resulting in significantly less incorporation into the cell wall fraction. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



